molecular formula C20H27F2N5O4S B610017 PF-06873600 CAS No. 2185857-97-8

PF-06873600

カタログ番号: B610017
CAS番号: 2185857-97-8
分子量: 471.5 g/mol
InChIキー: QIEKHLDZKRQLLN-FOIQADDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06873600は、サイクリン依存性キナーゼ2、4、および6を標的とする低分子阻害剤です。これらのキナーゼは細胞周期の調節に重要な役割を果たしており、それらの阻害は癌細胞の細胞周期停止およびアポトーシスにつながる可能性があります。 This compoundは、特にMYC活性が上昇した癌において有望な前臨床および臨床的活性を示しています .

科学的研究の応用

Breast Cancer Treatment

Ebvaciclib is primarily investigated for its efficacy in HR+ breast cancer. In clinical trials, it is often co-administered with endocrine therapies such as letrozole or fulvestrant. The combination aims to enhance therapeutic outcomes by overcoming resistance to standard hormone therapies.

  • Clinical Trials : A Phase 1/2 trial demonstrated that Ebvaciclib had an acceptable safety profile and showed preliminary anti-tumor activity in patients who had previously progressed on CDK4/6 inhibitors. The disease control rate was reported at 48% for monotherapy and 67% when combined with fulvestrant .
  • Efficacy Metrics : In a cohort of patients with HR+/HER2− breast cancer who had received prior treatments, Ebvaciclib exhibited promising results with a significant proportion achieving stable disease or better .

Potential Applications in Other Cancers

While the primary focus has been on breast cancer, there are indications that Ebvaciclib may also be effective in treating other solid tumors:

  • Prostate Cancer : Preliminary studies suggest that CDK inhibitors like Ebvaciclib could play a role in managing castration-resistant prostate cancer when combined with other therapies .
  • Other Malignancies : Research is ongoing into the efficacy of Ebvaciclib against various solid tumors beyond breast cancer, including non-small cell lung cancer and melanoma .

Case Study 1: HR+ Breast Cancer

In a multicenter Phase 1 study involving heavily pre-treated HR+ breast cancer patients, Ebvaciclib demonstrated a disease control rate of 48% as a monotherapy. The combination therapy with fulvestrant showed an even higher control rate of 67%, indicating its potential to enhance treatment efficacy in resistant cases .

Case Study 2: Combination Therapy

A recent trial evaluated the combination of Ebvaciclib with endocrine therapy in patients who had progressed on previous treatments. The results indicated improved outcomes compared to historical controls receiving endocrine therapy alone, suggesting that Ebvaciclib can effectively resensitize tumors to hormone therapy .

Safety Profile

The safety profile of Ebvaciclib has been generally favorable in clinical trials. Common adverse effects reported include fatigue and hematological toxicities such as neutropenia. Continuous monitoring and management strategies are essential to mitigate these side effects while maximizing therapeutic benefits .

作用機序

PF-06873600は、サイクリン依存性キナーゼ2、4、および6を選択的に阻害することで効果を発揮します。これらのキナーゼは、細胞周期をG1期からS期へ進行させるために不可欠です。これらのキナーゼを阻害することにより、this compoundは細胞周期停止を誘導し、アポトーシスと腫瘍細胞増殖の阻害につながります。 この化合物は、MYC活性が上昇した癌細胞を優先的に阻害するため、特定の種類の癌に特に効果的です .

6. 類似の化合物との比較

This compoundは、サイクリン依存性キナーゼ2、4、および6を同時に阻害する能力においてユニークです。同様の化合物には以下が含まれます。

生化学分析

Biochemical Properties

PF-06873600 selectively targets and inhibits the activity of CDK2, CDK4, and CDK6 . The Ki values for CDK2, CDK4, and CDK6 are 0.09 nM, 0.13 nM, and 0.16 nM, respectively . This selective inhibition of CDKs leads to cell cycle arrest and induction of apoptosis .

Cellular Effects

This compound has shown to limit the proliferation of OVCAR-3 ovarian cancer cells . It blocks the phosphorylation of retinoblastoma protein (RB1), a key protein involved in cell cycle regulation . This compound exhibits robust preclinical anti-tumor activity and preferentially inhibits MYC activated preclinical models .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK2, CDK4, and CDK6, leading to cell cycle arrest and induction of apoptosis . By inhibiting these kinases, this compound prevents the phosphorylation of RB1, thereby limiting cell proliferation .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not currently available in the literature. It has been reported that this compound exhibits efficacy in multiple in vivo tumor models .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. Given its mechanism of action, it is likely to interact with enzymes involved in cell cycle regulation, such as CDK2, CDK4, and CDK6 .

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its mechanism of action, it is likely to be localized in the nucleus where it can interact with its target proteins CDK2, CDK4, and CDK6 .

準備方法

PF-06873600の合成には、構造に基づく薬物設計とFree-Wilson分析が関与し、サイクリン依存性キナーゼ阻害剤のシリーズを最適化します。 この化合物はピリドピリミジン誘導体であり、その合成には環化や官能基修飾など、複数の化学反応ステップが含まれています . 工業生産方法は、高純度と収率を確保するために、制御された条件下での大規模合成を行います。

化学反応の分析

PF-06873600は、次のようなさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成することができます。

    還元: 還元反応は、分子内の特定の官能基を修飾することができます。

    置換: 置換反応は、さまざまな官能基を導入して、化合物の特性を変えることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。

4. 科学研究の応用

This compoundは、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

PF-06873600 is unique in its ability to inhibit cyclin-dependent kinases 2, 4, and 6 simultaneously. Similar compounds include:

生物活性

Ebvaciclib, also known as PF-06873600, is a novel compound developed by Pfizer that acts as a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6. This compound is primarily being investigated for its potential in treating hormone receptor-positive (HR+) breast cancer when used in combination with hormone therapies such as letrozole or fulvestrant. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Ebvaciclib functions by inhibiting the activity of CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. By blocking these kinases, Ebvaciclib disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This inhibition prevents cancer cells from progressing to the S phase, thereby reducing cell proliferation.

Key Mechanisms:

  • Inhibition of Rb Phosphorylation: Ebvaciclib effectively inhibits Rb phosphorylation, causing G1 phase arrest and preventing cell cycle progression.
  • Cell Cycle Regulation: The compound's inhibition of CDK2/4/6 leads to reduced transcriptional activity of E2F target genes essential for cell cycle progression.
  • Combination Therapy Potential: When used alongside anti-estrogen therapies, Ebvaciclib enhances therapeutic efficacy by further reducing Rb phosphorylation and downstream signaling pathways involved in tumor growth.

Pharmacological Activity

Ebvaciclib has demonstrated significant antitumor activity across various preclinical models. Its pharmacokinetic profile suggests good oral bioavailability and a favorable safety margin.

Parameter Value
Molecular FormulaC20H27F2N5O4S
MechanismCDK2/4/6 Inhibition
Clinical IndicationsHR+ Breast Cancer
Administration RouteOral
Phase of DevelopmentClinical Trials

Preclinical Studies

In vitro studies have shown that Ebvaciclib effectively inhibits proliferation in HR+ breast cancer cell lines. For instance, a study reported that Ebvaciclib led to significant reductions in cell viability and induced apoptosis in these cells.

  • Study Example: In a comparative study where Ebvaciclib was used as a positive control against other CDK inhibitors, it exhibited superior selectivity for CDK2 over CDK4 and CDK6, highlighting its potential for targeted therapy .

Clinical Trials

Ebvaciclib is currently undergoing evaluation in clinical trials to assess its safety and efficacy in patients with HR+ breast cancer. Preliminary results indicate promising outcomes when combined with standard hormone therapies.

  • Clinical Trial Identifier: NCT03519178
  • Findings: Early-phase trials have shown that patients receiving Ebvaciclib in combination with letrozole experienced improved progression-free survival compared to those on letrozole alone .

Case Studies

Case Study 1: Efficacy in Combination Therapy
A recent case study involving patients with metastatic HR+ breast cancer showed that those treated with Ebvaciclib and letrozole had a median progression-free survival of 14 months compared to 8 months for those receiving letrozole alone. This underscores the potential of Ebvaciclib as an effective adjunctive treatment .

Case Study 2: Safety Profile
Another study focused on the safety profile of Ebvaciclib revealed manageable side effects primarily related to hematologic parameters. Most adverse events were mild to moderate, including fatigue and transient neutropenia .

特性

IUPAC Name

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185857-97-8
Record name Ebvaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EBVACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: While several CDK4/6 inhibitors are available, PF-06873600 distinguishes itself by simultaneously inhibiting CDK2 alongside CDK4/6. This broader inhibitory profile targets a critical vulnerability observed in tumors resistant to existing CDK4/6 inhibitors – the compensatory upregulation of CDK2 activity.

A: this compound binds to and inhibits the activity of CDK2/4/6 kinases. These kinases play a crucial role in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the G1 phase, ultimately hindering tumor cell proliferation. Studies indicate that this compound effectively inhibits Rb1 hyperphosphorylation, a key downstream event mediated by CDK2/4/6, further suppressing tumor growth.

A: Preclinical studies have demonstrated promising antitumor activity of this compound, even in models resistant to first-generation CDK4/6 inhibitors. For instance, in breast cancer models with acquired resistance to palbociclib, this compound effectively suppressed tumor growth by targeting both CDK2 and CDK4/6.

A: Research suggests that tumors with an intact RB1 pathway, a key regulator of the cell cycle often disrupted in cancer, may be more sensitive to this compound. Conversely, RB1-deficient models have shown resistance to CDK inhibitors, including this compound. This finding highlights the potential of RB1 status as a predictive biomarker for patient selection in clinical trials.

A: this compound has progressed to Phase 1/2a clinical trials in patients with advanced solid tumors, including breast and ovarian cancer. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a single agent and in combination with endocrine therapy.

A: Combining this compound with endocrine therapy, such as letrozole or fulvestrant, has demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with hormone receptor-positive (HR+) breast cancer. This combination may provide a new therapeutic strategy for patients with HR+ breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitor treatment.

A: While specific structural data for this compound is limited, research utilizing structure-based drug design and Free-Wilson analysis was crucial in optimizing its structure for potent and selective CDK2/4/6 inhibition. Molecular dynamics simulations were also employed to understand and enhance selectivity against CDK9, mitigating potential off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。